molecular formula C20H21N3O3S B12165835 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12165835
M. Wt: 383.5 g/mol
InChI Key: NKXSWPHSCOBVHG-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a thiazinane ring, an indole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines .

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-22-12-10-17-18(8-5-9-19(17)22)20(24)21-15-6-4-7-16(14-15)23-11-2-3-13-27(23,25)26/h4-10,12,14H,2-3,11,13H2,1H3,(H,21,24)

InChI Key

NKXSWPHSCOBVHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O

Origin of Product

United States

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